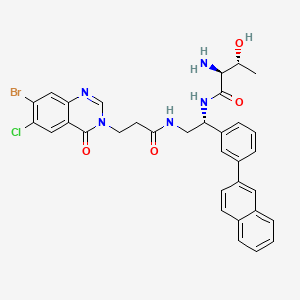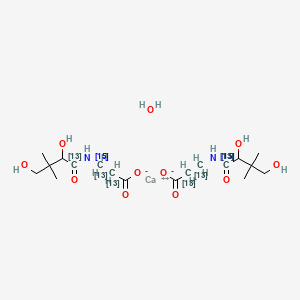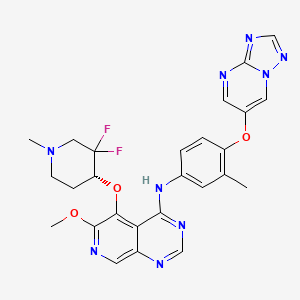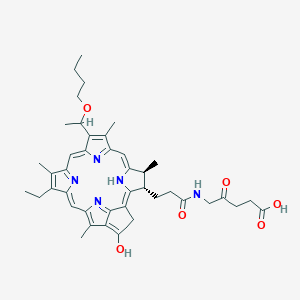
KRAS G12D inhibitor 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12D inhibitor 8 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This mutation results in the substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 8 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically involves:
Formation of the core scaffold: This step includes the construction of the central molecular framework, often through cyclization reactions.
Functionalization: Introduction of functional groups that enhance binding affinity and specificity to the KRAS G12D protein.
Final coupling: The final step involves coupling the functionalized intermediates to form the complete inhibitor molecule.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (e.g., temperature, solvent, catalysts), and implementing purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12D inhibitor 8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
KRAS G12D inhibitor 8 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D mutations.
Biology: Employed in cellular and molecular biology to investigate the role of KRAS G12D in cell signaling and cancer progression.
Industry: Utilized in the development of targeted cancer therapies and precision medicine approaches.
Mecanismo De Acción
KRAS G12D inhibitor 8 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effectors such as RAF1. This inhibition disrupts the nucleotide exchange process and blocks the activation of signaling pathways like MAPK and PI3K, ultimately leading to reduced cancer cell proliferation and survival .
Comparación Con Compuestos Similares
KRAS G12D inhibitor 8 is unique in its high specificity and potency against the KRAS G12D mutation. Similar compounds include:
These compounds share similar mechanisms of action but differ in their chemical structures and binding affinities, highlighting the uniqueness of this compound in targeting the KRAS G12D mutation .
Propiedades
Fórmula molecular |
C32H38BrFN6O2 |
|---|---|
Peso molecular |
637.6 g/mol |
Nombre IUPAC |
5-bromo-4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H38BrFN6O2/c33-26-3-1-2-20-12-24(41)13-28(29(20)26)39-11-7-25-27(17-39)36-31(37-30(25)40-15-22-4-5-23(16-40)35-22)42-19-32(8-9-32)18-38-10-6-21(34)14-38/h1-3,12-13,21-23,35,41H,4-11,14-19H2/t21-,22?,23?/m1/s1 |
Clave InChI |
WVLFHNZKPFLBQZ-DDRJZQQSSA-N |
SMILES isomérico |
C1CN(C[C@@H]1F)CC2(CC2)COC3=NC4=C(CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6Br)C(=N3)N7CC8CCC(C7)N8 |
SMILES canónico |
C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6Br)OCC7(CC7)CN8CCC(C8)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
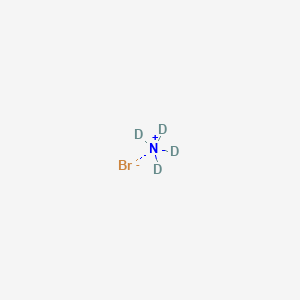
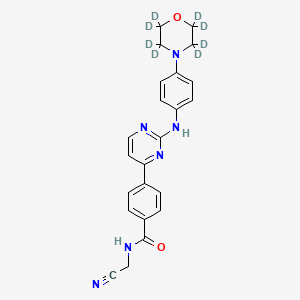
![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)
